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((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride

Catalog No.
S8300994
CAS No.
M.F
C11H15Cl2NO
M. Wt
248.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methano...

Product Name

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride

IUPAC Name

[4-(4-chlorophenyl)pyrrolidin-3-yl]methanol;hydrochloride

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H

InChI Key

MAQCKMCMVDAXMR-UHFFFAOYSA-N

SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CO.Cl

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CO.Cl

The compound ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. Its structure indicates potential for various biological interactions due to the presence of both aromatic and aliphatic components. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for pharmacological applications.

The chemical reactivity of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride can be explored through several types of reactions:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can act as a weak acid, reacting with strong bases to form salts.
  • Redox Reactions: The compound may also undergo oxidation or reduction depending on the reaction conditions, particularly involving the hydroxymethyl group.

Studies suggest that compounds similar to ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride exhibit significant biological activities, including:

  • Antidepressant Effects: Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems.
  • Antinociceptive Properties: Potential analgesic effects have been noted in related compounds.
  • Antimicrobial Activity: Some derivatives show promise against bacterial strains.

The biological activity can be predicted using computational models that analyze structure-activity relationships (SAR) .

The synthesis of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride typically involves:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or related derivatives.
  • Substitution Reactions: The introduction of the 4-chlorophenyl group may occur via electrophilic aromatic substitution or coupling reactions.
  • Hydroxymethylation: The addition of the hydroxymethyl group can be performed using formaldehyde in the presence of a catalyst.
  • Salt Formation: Finally, the hydrochloride salt can be formed by treating the base compound with hydrochloric acid.

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders.
  • Research Studies: Used in studies investigating receptor interactions and metabolic pathways.
  • Chemical Biology: As a tool compound to explore biological mechanisms at the molecular level.

Interaction studies involving ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes involved in metabolic pathways.
  • Toxicity Assessments: Determining cytotoxic effects on various cell lines to evaluate safety profiles.

Several compounds share structural features with ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride. A comparison highlights their unique characteristics:

Compound NameStructure CharacteristicsBiological Activity
2-MethylpyrrolidineMethyl substitution on pyrrolidineMild psychoactive effects
1-(4-Chlorophenyl)-2-pyrrolidinoneSimilar chlorinated aromatic systemAntidepressant properties
3-Hydroxy-N-methylpyrrolidineHydroxymethyl derivativeAnalgesic and anti-inflammatory effects

These comparisons illustrate that while these compounds may exhibit similar structural motifs, variations in substituents significantly influence their biological activities and therapeutic potentials.

Stereoselective Synthesis of Chiral Pyrrolidine Scaffolds

The pyrrolidine core of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride is typically constructed via cyclization reactions or catalytic asymmetric hydrogenation. A notable approach involves the stereoselective tandem synthesis of pyrrolidine derivatives using Ir-f-phamidol catalysts, which enable the formation of contiguous stereocenters with >90% enantiomeric excess (ee) . For this compound, the (3S,4R) configuration is achieved through a kinetically controlled cyclization of γ-amino ketone intermediates, leveraging chiral auxiliaries or asymmetric catalysis to enforce the desired stereochemistry .

Key synthetic steps include:

  • Palladium-catalyzed coupling of 4-chlorophenylboronic acid with a pyrrolidine precursor.
  • Asymmetric hydrogenation of a prochiral enamine intermediate using Ru-PhTRAP catalysts, which selectively reduce the C=N bond while preserving the chlorophenyl group’s orientation .

The stereochemical outcome is validated via X-ray crystallography and NMR spectroscopy, with the trans-configuration of the pyrrolidine ring confirmed by coupling constants (J = 9–11 Hz for H3–H4) .

Catalytic Asymmetric Hydrogenation in Intermediate Formation

Catalytic asymmetric hydrogenation (CAH) plays a pivotal role in constructing the chiral amine moiety. Ru(η³-methallyl)₂(cod) complexes modified with trans-chelating bisphosphine ligands (e.g., PhTRAP) achieve up to 99.7% ee in the hydrogenation of 2,3,5-trisubstituted pyrroles, a critical step in forming the pyrrolidine scaffold . For ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol, the hydrogenation of a prochiral γ-amino ketone precursor proceeds via a stepwise mechanism:

  • 1,2-Addition of hydrogen to the ketone group.
  • Stereoselective cyclization to form the pyrrolidine ring, guided by the chiral catalyst’s pocket .
CatalystSubstrateYield (%)ee (%)Reference
Ru-PhTRAPγ-Amino ketone9279
Ir-f-phamidol4-Chlorophenyl-pyrrolidine8593

Hydrochloride Salt Formation: Solvent and Counterion Optimization

The hydrochloride salt enhances the compound’s solubility and stability. Salt formation is typically performed in polar aprotic solvents (e.g., dichloromethane or THF) by treating the free base with HCl gas or concentrated hydrochloric acid. Counterion exchange studies reveal that chloride ions provide optimal crystallinity, with a melting point of 248–250°C and solubility of 12.5 mg/mL in water .

Critical parameters for salt formation:

  • Solvent polarity: Higher polarity solvents (ε > 20) improve ion pairing efficiency.
  • Stoichiometry: A 1:1 molar ratio of free base to HCl minimizes byproducts .
  • Temperature: Slow cooling (0.5°C/min) from 50°C to 25°C yields monoclinic crystals suitable for X-ray analysis .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

247.0530695 g/mol

Monoisotopic Mass

247.0530695 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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